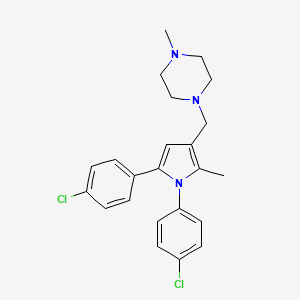
BMS-345541
Übersicht
Beschreibung
BMS-345541 free base is a selective inhibitor of IKK-1 and IKK-2 with IC50 values of 4μM and 0.3μM, respectively . IKK is also known as nuclear factor kappa-B kinase subunit inhibitor and is involved in cytokine-activated intracellular signaling pathways .
Molecular Structure Analysis
The molecular formula of this compound free base is C14H17N5 . Its exact mass is 255.15 and its molecular weight is 255.320 .Chemical Reactions Analysis
This compound free base is known to inhibit IKK-1 and IKK-2, which are involved in cytokine-activated intracellular signaling pathways .In Vivo
In vivo studies of BMS-345541 free base have been conducted in mice, rats, and rabbits. These studies have been used to assess the effects of tyrosine kinase inhibition on various physiological processes, including the immune system, cardiovascular system, and nervous system.
In Vitro
In vitro studies of BMS-345541 free base have been conducted in cultured cells and tissue samples. These studies have been used to assess the effects of tyrosine kinase inhibition on cellular processes, such as cell proliferation, cell differentiation, and gene expression.
MECHANISM OF ACTION
This compound free base is a potent and selective inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme that catalyzes the transfer of phosphate groups from ATP to tyrosine residues on proteins. This compound free base binds to the tyrosine kinase active site and inhibits its activity, resulting in the inhibition of tyrosine kinase-dependent cellular processes.
BIOLOGICAL ACTIVITY
This compound free base has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound free base has been shown to have anti-fungal, anti-bacterial, and anti-parasitic activities.
BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS
This compound free base has been shown to have a wide range of biochemical and physiological effects. In vivo studies have shown that this compound free base can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound free base has been shown to have a positive effect on the cardiovascular system, as well as the nervous system.
PHARMACODYNAMICS
The pharmacodynamics of this compound free base have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound free base is a potent and selective inhibitor of tyrosine kinase, and that it has a wide range of biological activities. In vivo studies have shown that this compound free base has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS
This compound free base has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound free base is its potency and selectivity for tyrosine kinase inhibition. Additionally, this compound free base has a wide range of biological activities, making it useful for a variety of experiments. However, this compound free base is not suitable for use in experiments that require long-term inhibition of tyrosine kinase activity, as it is rapidly metabolized in vivo.
FUTURE DIRECTIONS
The use of this compound free base in scientific research is expected to continue to grow in the coming years. The compound is likely to be used in further in vivo and in vitro studies to better understand the biochemical and physiological effects of tyrosine kinase inhibition. Additionally, this compound free base may be used in further studies to assess the therapeutic potential of tyrosine kinase inhibition in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound free base may be used in further studies to assess the potential of tyrosine kinase inhibition for the treatment of neurological disorders. Finally, this compound free base may be used in further studies to develop new and improved inhibitors of tyrosine kinase.
Wissenschaftliche Forschungsanwendungen
Hemmung der IκB-Kinase (IKK)
BMS-345541 ist ein hochspezifischer Inhibitor der IKK, die eine entscheidende Rolle im NF-κB-Signalweg spielt. Durch die Bindung an eine allosterische Stelle des Enzyms blockiert this compound effektiv die NF-κB-abhängige Transkription. Diese Hemmung ist bedeutsam, da NF-κB an der Regulation von Genen beteiligt ist, die für Entzündungen und das Überleben von Zellen verantwortlich sind .
Anwendungsgebiete in der Entzündungshemmung
Es wurde gezeigt, dass die Verbindung die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor (TNF), Interleukin-1 (IL-1), IL-8 und IL-6 in Zellmodellen hemmt. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten hin, bei denen Entzündungen eine zentrale Rolle spielen .
Pharmakokinetik in Tiermodellen
This compound zeigt eine hervorragende Pharmakokinetik bei Mäusen, was auf sein Potenzial für die Weiterentwicklung zu einem therapeutischen Wirkstoff hindeutet. Seine Fähigkeit, dosisabhängig den Serum-TNF nach Herausforderungen mit Lipopolysaccharid (LPS) bei Mäusen zu hemmen, demonstriert seine Wirksamkeit in vivo .
Modulation des zellulären Abwehrsystems
Forschungen zeigen, dass this compound das zelluläre Abwehrsystem modulieren kann. Es beeinflusst die Aktivität von COX2 und HO1, die an der Entzündungskaskade beteiligt sind. Die Wirkung der Verbindung auf diese Enzyme deutet auf ihre Nützlichkeit bei der Steuerung der zellulären Reaktion auf Stress und Entzündungen hin .
Regulation der HSP90-Aktivität
This compound wurde hinsichtlich seiner Auswirkungen auf das Hitzeschockprotein HSP90 untersucht. Die Hemmung der IKK-Phosphorylierung durch this compound führt zu Veränderungen in der HSP90-Aktivität, die entscheidend für die Proteinfaltung und den Schutz vor zellulärem Stress ist .
Beteiligung am antioxidativen Weg
Die Auswirkungen der Verbindung auf den antioxidativen Weg wurden durch ihre Interaktion mit dem Keap1-Nrf2-System beobachtet. Dieser Weg ist für die zelluläre Reaktion auf oxidativen Stress unerlässlich, und der Einfluss von this compound hier könnte für therapeutische Zwecke genutzt werden .
Auswirkungen auf natürliche Killerzellen (NK-Zellen)
This compound wurde verwendet, um seine Auswirkungen auf die Produktion von Interferon-γ (IFN-γ) durch NK-Zellen zu untersuchen. Da IFN-γ für die Immunantwort entscheidend ist, könnte die regulierende Wirkung der Verbindung auf NK-Zellen Auswirkungen auf die Immuntherapie und die Krebsbehandlung haben .
Auswirkungen auf die Eotaxin- und MCP-1-Expression
Die Verbindung wurde auf ihre Auswirkungen auf die Expression von Eotaxin- und Monocyten-Chemoattraktant-Protein-1 (MCP-1)-mRNA in gingivalen Fibroblasten untersucht. Diese Moleküle sind an der Rekrutierung von Immunzellen beteiligt, und die Modulation ihrer Expression durch this compound könnte für die Forschung zu Parodontitis relevant sein .
Wirkmechanismus
Target of Action
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .
Mode of Action
This compound binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as this compound has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .
Pharmacokinetics
It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, this compound reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, this compound has been shown to play a role in arresting bone erosion in certain animal models .
Safety and Hazards
BMS-345541 free base is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and seek medical attention .
Eigenschaften
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFQEBFYXJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196216 | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445430-58-0 | |
| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-345541 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


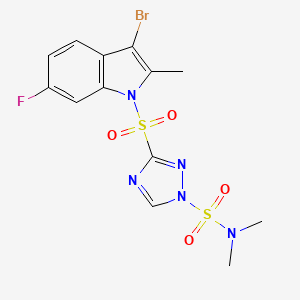

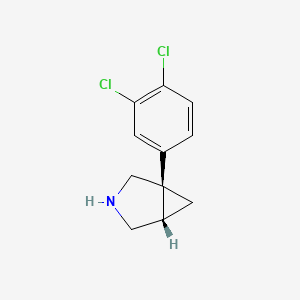
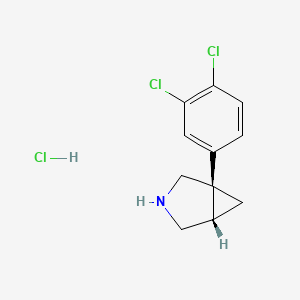

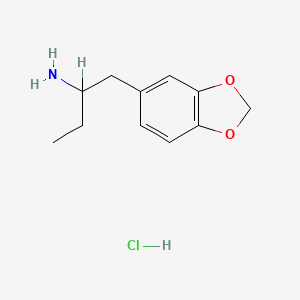

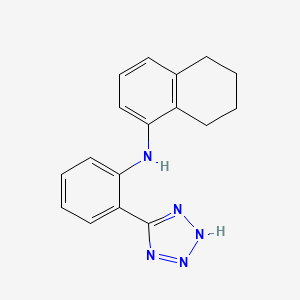
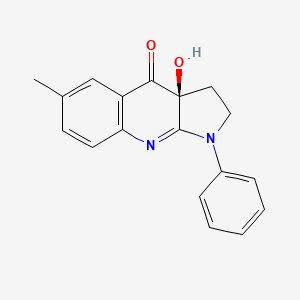
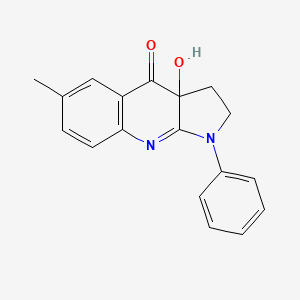
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)


